Thiophaninic acid

Description

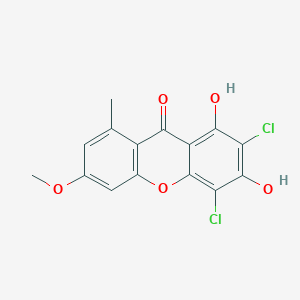

Thiophaninic acid (C₁₅H₁₀Cl₂O₅) is a dichlorinated xanthone derivative characterized by hydroxyl, methoxy, and methyl substituents at positions 1,3-dihydroxy-6-methoxy-8-methyl, with chlorine atoms at positions 2 and 4 . It is a pale yellow pigment biosynthetically related to other lichen xanthones, such as arthothelin and chloronorlichexanthones . This compound is primarily found in lichens of the genera Pertusaria, Lecanora, and Dirinaria, where it serves as a key chemotaxonomic marker . It exhibits strong UV absorption (UV+ orange) and distinct medullary reactions (K+ yellow, P+ orange-red), which are critical for lichen identification . Functionally, it demonstrates antifungal properties and allelopathic effects against higher plants .

Properties

Molecular Formula |

C15H10Cl2O5 |

|---|---|

Molecular Weight |

341.1 g/mol |

IUPAC Name |

2,4-dichloro-1,3-dihydroxy-6-methoxy-8-methylxanthen-9-one |

InChI |

InChI=1S/C15H10Cl2O5/c1-5-3-6(21-2)4-7-8(5)12(18)9-13(19)10(16)14(20)11(17)15(9)22-7/h3-4,19-20H,1-2H3 |

InChI Key |

PCGGYLLGIFFWCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Thiophaninic acid belongs to the xanthone class, sharing a tricyclic aromatic framework with oxygenated and halogenated substituents. Key structurally related compounds include:

Chemotaxonomic Differentiation

This compound is often used to distinguish lichen species that otherwise share morphological traits:

- Pertusaria jogyeensis vs. P. injuneana : The former contains this compound and perlatolic acid, while the latter lacks these compounds .

- Pertusaria thiospoda vs. P. pustulata: this compound replaces 2-chloro-6-O-methylnorlichexanthone in P. thiospoda .

- Pertusaria neolecanina vs. P. trimera: The presence of this compound and norstictic acid (vs. 3- or 4-spored asci) differentiates the two .

Chemical Reactivity and Analytical Data

- Thin-Layer Chromatography (TLC): this compound has distinct Rf values and UV+ orange fluorescence, contrasting with stictic acid (Rf ~0.5 in solvent system C) and norstictic acid (Rf ~0.3) .

- Medullary Reactions: this compound: K+ yellow, P+ orange-red . Stictic acid: K+ red, P+ yellow . Norstictic acid: K−, C−, P+ orange .

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for detecting Thiophaninic acid in lichen species, and how can researchers validate methodological accuracy?

- Methodological Guidance :

- Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify this compound, as its presence in lichens (e.g., Pertusaria) is chemically distinct from related compounds like stictic acid .

- Validate results by cross-referencing spectral data (e.g., UV-Vis, NMR) with published databases and replicate experiments across multiple samples to confirm consistency .

- Include negative controls (e.g., samples lacking this compound) and positive controls (e.g., certified reference materials) to eliminate false positives .

Q. How should researchers design initial experiments to confirm the presence of this compound in novel biological samples?

- Experimental Design :

- Begin with a literature review to identify extraction solvents and analytical techniques used in prior studies (e.g., acetone for lichen metabolites) .

- Optimize extraction parameters (temperature, solvent polarity) via factorial design to maximize yield .

- Validate findings using dual methods (e.g., HPLC paired with mass spectrometry) to ensure specificity, especially in samples with overlapping chemical profiles .

Advanced Research Questions

Q. What strategies resolve contradictions in reported chemical properties or bioactivity of this compound across studies?

- Data Contradiction Analysis :

- Conduct meta-analyses to identify variables causing discrepancies (e.g., sample purity, analytical conditions). For example, batch-to-batch variations in impurities (e.g., salt content) may alter observed bioactivity .

- Replicate conflicting experiments under standardized conditions, documenting all parameters (e.g., pH, temperature) to isolate confounding factors .

- Use multivariate statistics (e.g., PCA) to distinguish intrinsic chemical properties from experimental artifacts .

Q. How can researchers optimize this compound derivative synthesis for structure-activity relationship (SAR) studies while ensuring reproducibility?

- Synthesis and Reproducibility :

- Employ controlled reaction environments (e.g., inert atmosphere) to minimize oxidative byproducts. Document synthetic pathways in detail, including catalyst ratios and reaction times .

- Validate derivative purity via triple-phase analysis (HPLC, NMR, elemental analysis) and share raw data in supplementary materials to facilitate replication .

- For SAR studies, use iterative design cycles to test derivatives against standardized biological assays (e.g., antimicrobial activity), ensuring each batch undergoes identical quality checks .

Q. What computational and experimental approaches are effective in studying this compound’s interactions with biological targets?

- Interaction Studies :

- Combine molecular docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to predict and validate binding affinities .

- Perform isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH) of interactions, cross-referencing results with in vitro assays (e.g., enzyme inhibition) .

- Address variability by repeating assays across independent labs and using blinded data analysis to reduce bias .

Methodological Best Practices

- Data Reporting : Present analytical results in standardized formats (e.g., tables with Rf values for TLC, retention times for HPLC) to enhance cross-study comparability .

- Ethical Reproducibility : Archive raw datasets and protocols in public repositories (e.g., Zenodo) to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Conflict Resolution : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid common pitfalls in experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.